7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Lipophilicity Drug design ADME

The 7,7-dimethyl variant is critical for preserving validated SAR in FAAH and kinase inhibitor series; substituting the parent scaffold results in significant IC₅₀ shifts. This 97% purity spirocyclic secondary amine offers a rigid, low-TPSA (30.5 Ų) core with balanced LogP (0.28) ideal for CNS-oriented libraries. Established supply pipeline supports iterative parallel synthesis workflows.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 156720-75-1
Cat. No. B1422046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
CAS156720-75-1
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1(OCC2(CNC2)CO1)C
InChIInChI=1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3
InChIKeyXPJFNPHFUUEMJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane – Gem-Dimethyl Spirocyclic Building Block


7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic secondary amine characterized by an azetidine ring fused via a spiro carbon to a 1,3-dioxane ring bearing a gem‑dimethyl group at position 7 [1]. With a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g·mol⁻¹, the compound presents a conformationally constrained scaffold in which the basic NH group allows facile derivatization (acylation, sulfonylation, urea formation) . The scaffold has been exploited in medicinal chemistry for the design of FAAH inhibitors, kinase inhibitors, and complement C1s inhibitors, as evidenced by multiple patent filings and ChEMBL‑deposited derivatives with nanomolar affinities [2][3].

Workflow

NH derivatisation via acylation, sulfonylation, urea formation

Selection context

Gem‑dimethyl group confers steric constraint and lipophilicity tuning

Research fit

Reported scaffold for FAAH, kinase, and complement C1s inhibitor projects

7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: Why Generic Substitution Fails


The 7,7‑dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonane scaffold is not interchangeable with the parent 6,8‑dioxa‑2‑azaspiro[3.5]nonane (CAS 93686‑71‑6), regioisomeric dioxa‑spiro architectures (e.g., 5,8‑dioxa‑, 5,9‑dioxa‑), or mono‑oxa analogues (e.g., 7‑oxa‑2‑azaspiro[3.5]nonane) [1]. The gem‑dimethyl substitution at the 7‑position introduces a discrete steric volume that alters molecular shape, lipophilicity (Δ LogP ≈ +1.0 vs the parent scaffold), and physicochemical properties (e.g., boiling point elevated by ~35 °C relative to 2‑azaspiro[3.5]nonane) [2]. These changes directly impact the potency, selectivity, and pharmacokinetic profile of downstream derivatives, as demonstrated by structure‑activity relationship (SAR) studies in FAAH and kinase inhibitor series where insertion or removal of the dimethyl group led to significant shifts in IC₅₀ values [3]. Consequently, procurement of the precise 7,7‑dimethyl variant is required to maintain the validated SAR and avoid re‑optimization of lead series.

Gem‑dimethyl group (7,7‑dimethyl)
Unsubstituted parent scaffold (6,8‑dioxa‑2‑azaspiro[3.5]nonane)
LogP shift of ~+1.0 may alter membrane permeability and target binding profile
6,8‑dioxa regioisomer
5,8‑ or 5,9‑dioxa regioisomers
Altered exit vector geometry may disrupt established SAR
Dioxa spiro system
Mono‑oxa analogues (e.g., 7‑oxa‑2‑azaspiro[3.5]nonane)
Reduced dipole interactions may shift thermal stability and synthetic handling

Comparator Evidence for 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane


Lipophilicity Tuning vs Parent Scaffold

The 7,7‑dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonane exhibits a computed octanol‑water partition coefficient (LogP) of 0.28, compared with a LogP of −0.70 for the unsubstituted parent scaffold 6,8‑dioxa‑2‑azaspiro[3.5]nonane (CAS 93686‑71‑6) [1][2]. The difference of +0.98 log units reflects the lipophilicity contribution of the gem‑dimethyl group, moving the compound from the hydrophilic space (LogP < 0) into a moderately lipophilic range (LogP 0–1) that is generally favourable for passive membrane permeability while maintaining aqueous solubility [3].

Lipophilicity Tuning
Reported
LogP 0.28 +0.98 LogP −0.70

Substantial lipophilicity increase without added TPSA; supports permeability screening

Computed LogP; experimental confirmation recommended

Lipophilicity Drug design ADME

Thermal Stability vs 2‑Azaspiro[3.5]nonane

The target compound displays a predicted boiling point of 221.6 ± 40.0 °C at 760 mmHg and a flash point of 83.7 ± 16.8 °C [1]. By comparison, the parent hydrocarbon analogue 2‑azaspiro[3.5]nonane (CAS 666‑08‑0) has a boiling point of 186.1 °C and a flash point of 59.3 °C . The elevation of the boiling point by approximately 35.5 °C and of the flash point by 24.4 °C is attributable to the incorporation of the two dioxa oxygen atoms and the gem‑dimethyl group, which increase molecular weight and dipole‑dipole interactions.

Thermal Stability
Data to verify
BP 221.6°C / Flash 83.7°C +35.5°C / +24.4°C BP 186.1°C / Flash 59.3°C

Higher boiling/flash points may reduce volatility hazards in synthesis

Computed values; lab validation recommended

Thermal properties Safety Handling

TPSA Constancy Despite MW Increase

The topological polar surface area (TPSA) of 7,7‑dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonane is reported as 30.49 Ų [1], essentially identical to the TPSA of the parent scaffold 6,8‑dioxa‑2‑azaspiro[3.5]nonane (30.5 Ų) [2]. This is remarkable because the molecular weight has increased from 129.16 to 157.21 g·mol⁻¹ (+28.05 Da) and the LogP has risen by nearly 1.0 unit. The constancy of TPSA indicates that the gem‑dimethyl group adds steric bulk and lipophilicity without introducing additional polar surface area, preserving the scaffold’s intrinsic hydrogen‑bonding capacity.

TPSA Constancy
Class-level
TPSA 30.49 Ų / MW 157.21 TPSA ~0 / MW +28.05 TPSA 30.5 Ų / MW 129.16

Preserved low TPSA while adding steric bulk; supports CNS drug-like property profiling

Computed TPSA; consistent across sources

Polar surface area Bioisosterism Lead optimization

Commercial Availability and Pricing

Fluorochem Ltd. (UK) lists 7,7‑dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonane (Product Code F511966) at 97% purity with tiered pricing: £197/100 mg, £263/250 mg, £435/500 mg, £651/1 g . In contrast, the unsubstituted parent scaffold 6,8‑dioxa‑2‑azaspiro[3.5]nonane is rarely stocked by Western vendors; small‑quantity procurement often requires custom synthesis or sourcing from niche Chinese suppliers with longer lead times. The gem‑dimethyl derivative benefits from dedicated commercial production, reflecting its validated utility in industrial medicinal chemistry programs.

Commercial Availability
Data to verify
97% purity, £197/100 mg Readily available vs limited Parent scaffold: scarce stock

Reliable procurement from reported ISO‑certified vendor supports repeat synthesis

Pricing as of reported date; verify current stock and lead time

Procurement Purity Vendor comparison

Application Scenarios for 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane


FAAH Covalent Inhibitor Optimization

Derivatives of 7,7‑dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonane have been disclosed as covalent FAAH inhibitors with IC₅₀ values in the low nanomolar range. The gem‑dimethyl substitution enhances complementarity to the hydrophobic channel of the FAAH active site, as shown by SAR tables where acetyl‑to‑phenoxybenzoyl replacement improves affinity 5‑fold (IC₅₀ = 62.4 nM) [1]. The scaffold’s balanced LogP (0.28) and low TPSA (30.5 Ų) support CNS penetration, a critical requirement for FAAH‑targeted pain therapeutics. Researchers developing irreversible FAAH inhibitors should preferentially source the 7,7‑dimethyl variant to maintain congruence with published SAR.

Kinase Inhibitor Scaffold for JAK3/SYK

Sulfonamide derivatives built on the 7,7‑dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonane core have demonstrated nanomolar IC₅₀ values against JAK3 and SYK kinases, which are clinically validated targets in autoimmune diseases [2]. The spirocyclic architecture provides a rigid, three‑dimensional exit vector that can access kinase selectivity pockets not reachable with planar aromatic scaffolds. The commercial availability of the core at 97% purity enables rapid library synthesis and SAR exploration without the need for custom scaffold construction.

Complement C1s Inhibitor Design

The 6,8‑dioxa‑2‑azaspiro[3.5]nonane motif has been identified as a key component in potent inhibitors of complement C1s, a serine protease in the classical complement pathway [3]. The 7,7‑dimethyl variant introduces steric shielding that can prolong target residence time by reducing metabolic cleavage at the azetidine ring. The scaffold’s higher boiling point and flash point relative to simpler spiro‑amines also facilitate the handling of reactive intermediates during multi‑step synthetic sequences toward C1s inhibitors.

CNS-Focused Spirocyclic Library Synthesis

The combination of moderate lipophilicity (LogP 0.28), low TPSA (30.5 Ų), and a single NH diversification point makes 7,7‑dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonane an ideal core for CNS‑oriented compound libraries. The gem‑dimethyl group adds conformational constraint without introducing additional rotatable bonds (NROT = 0), enhancing the probability of crystallisable ligand‑target complexes. The compound’s established procurement pipeline (97% purity, ≤1 week lead time from Fluorochem) supports iterative parallel synthesis workflows in medium‑throughput medicinal chemistry settings .

Application
Selection Property
Validation Focus
FAAH inhibitor lead optimisation research
Gem‑dimethyl hydrophobic complementarity review
SAR with covalent warhead probe
Kinase inhibitor scaffold exploration (JAK3/SYK)
Spirocyclic exit vector geometry
Kinase selectivity panel testing
Complement C1s inhibition studies
Steric shielding and metabolic stability context
Target residence time assessment
CNS‑focused spirocyclic library synthesis
Conformational constraint / low TPSA profile
Permeability and crystallinity screening
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